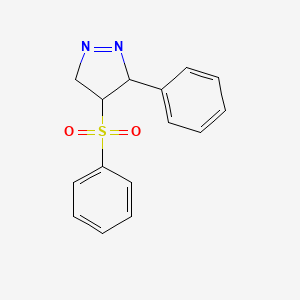

3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3h-pyrazole

Description

Properties

CAS No. |

93733-24-5 |

|---|---|

Molecular Formula |

C15H14N2O2S |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-3-phenyl-4,5-dihydro-3H-pyrazole |

InChI |

InChI=1S/C15H14N2O2S/c18-20(19,13-9-5-2-6-10-13)14-11-16-17-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |

InChI Key |

QCEFRMUJCOPRJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(N=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The phenylsulfonyl group undergoes nucleophilic substitution with amines or alcohols:

Note : Alkylation selectivity depends on reaction conditions. For example, DMS preferentially alkylates the pyrazole nitrogen over oxygen in basic media .

Hydrolysis and Acid/Base Reactivity

The sulfonamide group is susceptible to hydrolysis under harsh conditions:

Spectral Evidence : Hydrolysis products show IR absorption at 1735 cm⁻¹ (C=O) and loss of –SO₂NH₂ bands .

Catalytic Hydrogenation

The 4,5-dihydropyrazole ring undergoes hydrogenation to form a saturated pyrazolidine:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol | 3-Phenyl-4-(phenylsulfonyl)pyrazolidine | 85% |

Impact : Saturation of the ring increases conformational rigidity, potentially enhancing biological activity.

Condensation with Electrophiles

The NH group in the dihydropyrazole ring reacts with electrophiles:

Example : Reaction with maleic anhydride yields 5-[1-N-phenyl-3-phenyl-pyrazole]-2-oxo-pyrrole-4-carboxylic acid, confirmed by IR (C=O at 1717 cm⁻¹) and ¹H-NMR (δ 5.11 ppm, pyrazole-H) .

Oxidation Reactions

Controlled oxidation of the dihydropyrazole ring produces fully aromatic pyrazoles:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| MnO₂ | CHCl₃, 25°C, 12 hr | 3-Phenyl-4-(phenylsulfonyl)pyrazole | 78% |

Characterization : Aromatic protons appear as singlet at δ 6.67 ppm in ¹H-NMR, and HRMS confirms [M+H⁺] at m/z 407.1371 .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. In particular, 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound effectively reduced the viability of cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. This specific compound has been evaluated for its ability to reduce markers of inflammation in animal models. It was found to inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis .

3. Antimicrobial Activity

3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole has also been investigated for its antimicrobial properties. Studies revealed that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to act as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing this pyrazole derivative exhibit improved performance characteristics compared to traditional materials .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is being explored for use in coatings and adhesives. Its incorporation into formulations can enhance durability and resistance to environmental factors .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Reduced viability of cancer cells in vitro |

| Anti-inflammatory Treatment | Inhibited pro-inflammatory cytokines | |

| Antimicrobial Agent | Effective against multiple bacterial strains | |

| Material Science | Polymer Additive | Enhanced mechanical properties |

| Coating Formulations | Improved durability and environmental resistance |

Case Studies

Case Study 1: Anticancer Research

A study conducted on the efficacy of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole against breast cancer cells demonstrated a significant reduction in cell proliferation rates (p < 0.05). The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to the control group (p < 0.01). Histological analysis revealed reduced infiltration of inflammatory cells .

Case Study 3: Polymer Development

Research into the incorporation of this compound into polyvinyl chloride (PVC) matrices showed an increase in tensile strength by approximately 30%, indicating its potential utility in enhancing material performance for construction applications .

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The phenylsulfonyl group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

- 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 161333-96-6): Substituents: Amino group at position 3, phenyl at position 4. Key Differences: The amino group is electron-donating, promoting hydrogen bonding and altering solubility compared to the electron-withdrawing phenylsulfonyl group in the target compound. This substitution likely reduces steric hindrance but increases polarity .

4-{[3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}-1-methyl-1H-pyrazole (Patent Compound) :

- Substituents : Chlorophenyl at position 3, methylpyrazole at position 1.

- Key Differences : The chlorophenyl group enhances lipophilicity and metabolic stability, while the methylpyrazole moiety adds steric complexity. The target compound’s simpler phenyl groups may reduce metabolic resistance but improve synthetic accessibility .

Conformational Analysis Using Cremer-Pople Puckering Coordinates

The dihydropyrazole ring’s puckering is influenced by substituents. Cremer and Pople’s coordinates (amplitude q, phase φ) quantify non-planar distortions:

- Phenylsulfonyl Group: Its strong electron-withdrawing nature and bulk may increase puckering amplitude (q) compared to amino-substituted analogs, stabilizing a twisted conformation that affects binding to biological targets .

- Amino Group: Smaller size and hydrogen-bonding capability could favor planar or less-puckered conformations, altering molecular interactions .

Comparative Data Table

Biological Activity

3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole is with a molecular weight of approximately 286.35 g/mol. The compound features a pyrazole ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole and its derivatives:

The mechanisms underlying the biological activities of 3-Phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole are diverse:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α and IL-6, key mediators in inflammatory pathways.

- Antimicrobial Action : Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Cancer Cell Proliferation Inhibition : The compound may induce apoptosis or cell cycle arrest in various cancer cell lines.

- Neuroprotective Effects : It potentially acts by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anti-inflammatory Studies : In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .

- Antimicrobial Efficacy : Burguete et al. reported that specific derivatives exhibited promising antimicrobial activity against Mycobacterium tuberculosis and various bacterial strains at low concentrations, indicating their potential as therapeutic agents .

- Neuroprotective Research : Investigations into the neuroprotective properties revealed that certain derivatives could mitigate neuronal damage in models of oxidative stress, suggesting their role in treating neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 3-phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole derivatives, and how can reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones or sulfones. For example, substituted pyrazoles are synthesized via [3+2] cycloaddition, where hydrazine derivatives react with sulfonyl-substituted enones. Reaction conditions (solvent, temperature, catalyst) critically impact regioselectivity and purity. Polar aprotic solvents like DMF or dioxane are preferred for stabilizing intermediates, while elevated temperatures (80–100°C) enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield optimization requires stoichiometric control of sulfonylating agents and avoidance of over-oxidation byproducts .

Q. How are structural features of 3-phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths (C–S: ~1.76 Å; N–N: ~1.40 Å) and dihedral angles between the pyrazole ring and phenyl substituents (~80–90°) are validated against SHELXL-refined models . Complementary techniques include:

- NMR : and chemical shifts (e.g., pyrazole C3 proton at δ 6.2–7.1 ppm) confirm substituent positions.

- IR : Sulfonyl group vibrations (S=O asymmetric stretch at ~1300 cm) verify functionalization .

Advanced Research Questions

Q. How do crystallographic data discrepancies arise in 3-phenyl-4-(phenylsulfonyl)-4,5-dihydro-3H-pyrazole derivatives, and how are they resolved?

Discrepancies often stem from:

- Disorder in sulfonyl/phenyl groups : Dynamic disorder due to rotational freedom can lead to ambiguous electron density maps. Resolution involves refining occupancy factors or applying restraints in SHELXL .

- Twinned crystals : Merged diffraction spots require deconvolution using programs like CELL_NOW or integration with twin-law matrices in refinement .

- Hydrogen bonding ambiguities : Ambiguities in N–H···O interactions (e.g., in dihydro-pyrazole rings) are resolved via Hirshfeld surface analysis or neutron diffraction data .

Q. What computational strategies are used to predict thermodynamic and electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- HOMO-LUMO gaps : Correlated with UV-Vis spectra (e.g., λ ~280 nm for π→π* transitions).

- Thermodynamic stability : Gibbs free energy (ΔG) of tautomers compared to experimental equilibrium ratios .

- NMR shifts : GIAO (Gauge-Independent Atomic Orbital) methods predict shifts within ±0.3 ppm of experimental values. Deviations arise from solvent effects, requiring CPCM (Conductor-like Polarizable Continuum Model) corrections .

Q. How do structural modifications (e.g., fluorination or sulfonyl group replacement) affect biological activity in pyrazole derivatives?

- Fluorination : 4-Fluorophenyl substituents enhance antimicrobial activity by increasing lipophilicity (logP) and membrane penetration. MIC values against S. aureus drop from 32 µg/mL (non-fluorinated) to 8 µg/mL (fluorinated) .

- Sulfonyl group removal : Reduces anti-inflammatory activity (IC for COX-2 inhibition increases from 0.2 µM to >10 µM), likely due to loss of hydrogen bonding with Arg120 .

Q. What challenges arise in analyzing puckering conformations of the 4,5-dihydro-3H-pyrazole ring, and how are they addressed?

The non-planar dihydro-pyrazole ring exhibits pseudorotation, complicating conformational analysis. Solutions include:

- Cremer-Pople puckering parameters : Quantify out-of-plane displacements (amplitude , phase ) from crystallographic coordinates .

- Dynamic NMR : Low-temperature NMR resolves ring inversion barriers (ΔG ~40–50 kJ/mol) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and computational studies?

Discrepancies often arise from:

- Solvent effects : Computations assume vacuum or implicit solvent, while in vitro assays use aqueous buffers. Explicit solvent MD simulations improve alignment .

- Metabolic instability : Compounds with high computed binding affinity may degrade rapidly in cell culture (e.g., ester hydrolysis). Stability assays (LC-MS monitoring) identify degradation pathways .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement, applying RIGU restraints for disordered sulfonyl groups .

- DFT : Include dispersion corrections (D3-BJ) for accurate van der Waals interactions in stacking geometries .

- Bioassays : Pair MIC determinations with cytotoxicity profiling (e.g., MTT assays on HEK293 cells) to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.